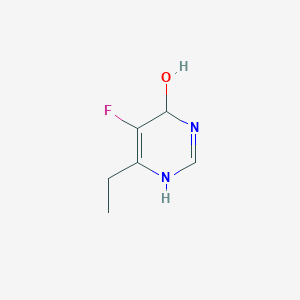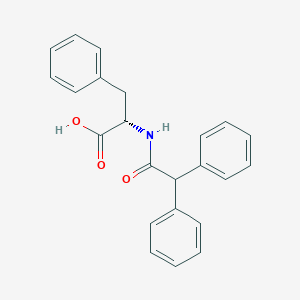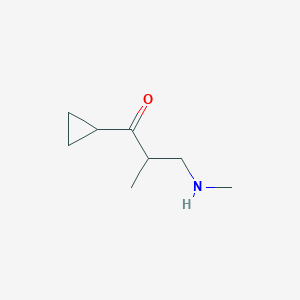
2-(Piperidin-2-yl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-2-yl)cyclohexan-1-one is a chemical compound that features a piperidine ring attached to a cyclohexanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . These methods provide efficient routes to obtain the desired piperidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable processes such as continuous flow reactions or microwave-assisted synthesis. These methods offer advantages in terms of yield, purity, and cost-effectiveness, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
2-(Piperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(Piperidin-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Piperidin-2-yl)cyclohexan-1-one involves its interaction with molecular targets and pathways within biological systems. The piperidine ring can modulate pharmacokinetic and pharmacodynamic properties, potentially enhancing the efficacy of therapeutic agents or reducing side effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(Piperidin-2-yl)cyclohexan-1-one can be compared with other piperidine derivatives, such as:
特性
分子式 |
C11H19NO |
|---|---|
分子量 |
181.27 g/mol |
IUPAC名 |
2-piperidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H19NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h9-10,12H,1-8H2 |
InChIキー |
ZYCSQSIUPDAHSN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea](/img/structure/B13162417.png)

![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)




![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13162467.png)
![[1-(Aminomethyl)-2-methylcyclohexyl]methanol](/img/structure/B13162477.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
![Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13162485.png)

![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)
